N-Me-L-norleucine HCl
Description
The exact mass of the compound N-alpha-Methyl-L-norleucine hydrochloride (Me-L-Nle-OH.HCl) is 181.0869564 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(methylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8-2)7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYYXAJKEDLNGG-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within N Alkylated Amino Acid Chemistry
N-alkylation, and more specifically N-methylation, of amino acids is a common modification found in nature and is a strategic tool in medicinal chemistry and peptide science. researchgate.net This modification, which involves replacing a hydrogen atom on the backbone amide nitrogen with an alkyl group, can significantly alter the physicochemical properties of the parent amino acid and any peptide into which it is incorporated. researchgate.netmdpi.com The presence of the N-methyl group in N-Methyl-L-norleucine HCl eliminates the hydrogen bond donor capability of the amide nitrogen. mdpi.comnih.gov This structural change can increase the conformational flexibility of a peptide backbone and influence cis/trans isomerization of the amide bond. mdpi.comnih.gov
The N-methylation of amino acid residues is a known strategy to enhance resistance to enzymatic degradation by proteases, which can improve the oral bioavailability of peptide-based therapeutics. mdpi.comnih.gov N-alkylated amino acids are widespread in nature, with N-methyl forms being the most abundant. nih.gov For instance, the immunosuppressant drug cyclosporine A and the chemotherapeutic agent actinomycin (B1170597) D contain N-methylated amino acids. nih.gov Therefore, N-Methyl-L-norleucine HCl belongs to a well-established class of compounds used to fine-tune the properties of peptides and peptidomimetics. researchgate.net
Significance As a Non Canonical Amino Acid Building Block in Advanced Molecular Architectures
N-Methyl-L-norleucine HCl is classified as a non-canonical or non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically encoded for protein synthesis. cymitquimica.comnih.govcymitquimica.com The use of non-canonical amino acids (ncAAs) as building blocks is a powerful strategy in protein engineering and the development of peptidomimetics. researchgate.netfrontiersin.org These unique building blocks introduce novel side-chain functionalities and backbone conformations, allowing for the creation of molecules with enhanced stability, specific secondary structures, and improved biological functions. researchgate.net
The incorporation of ncAAs like N-Methyl-L-norleucine can be achieved through techniques such as solid-phase peptide synthesis (SPPS). nih.govchemimpex.com In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. nih.govmdpi.com The use of Fmoc-N-methyl-L-norleucine, a derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group, is essential for this process, as it allows for the selective protection of the amino group during synthesis. chemimpex.com The unique structure of N-Methyl-L-norleucine can enhance the stability and solubility of the resulting peptide. chemimpex.comchemimpex.com
Norleucine itself is an isostere of methionine, meaning it has a similar shape and volume, but lacks the oxidation-prone thioether moiety. rsc.org This substitution can be advantageous in designing peptides and proteins where methionine oxidation is a concern. rsc.org The addition of the N-methyl group further modifies its properties, making N-Methyl-L-norleucine a valuable tool for creating advanced molecular architectures with tailored characteristics. chemimpex.comchemimpex.com
Overview of Research Trajectories and Applications
Strategies for N-Methylation in Amino Acid Synthesis
The synthesis of N-methylated amino acids is a critical area of research due to their prevalence in natural products with significant biological activities, including antibiotic, antiviral, and antifungal properties. google.com N-methylation can enhance the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability. nih.gov A variety of methods have been developed for the synthesis of N-methyl amino acids, including direct methylation, reductive amination, and the use of oxazolidinone intermediates. google.com
Maintaining the stereochemical integrity of the alpha-carbon is a primary challenge in the synthesis of N-methyl-L-amino acids. Asymmetric synthesis strategies are therefore crucial. One prominent approach involves the alkylation of chiral glycine (B1666218) enolates. acs.org Another powerful method is the asymmetric alkylation of pseudoephedrine glycinamide, which allows for the synthesis of α-amino acids with high diastereoselectivity. acs.org This method is also applicable to the synthesis of N-methyl-α-amino acids by using pseudoephedrine sarcosinamide. acs.org The resulting products can be hydrolyzed under mild conditions to yield the desired N-methyl amino acid with minimal racemization. acs.org
Biocatalysis offers a sustainable alternative to traditional chemical methods for preparing chiral N-substituted α-amino acids. nih.gov Enzymes such as N-methyltransferases and imine reductases (IREDs) have been employed for the asymmetric synthesis of these compounds. nih.gov IREDs, in particular, have been used for the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion rates and excellent enantioselectivity. nih.gov A one-step fermentative process has also been developed for the production of N-methylated amino acids from sugars and methylamine (B109427) using recombinant Corynebacterium glutamicum. nih.gov
Chiral glycine equivalents are widely used in the asymmetric synthesis of α-amino acids. acs.orgnih.gov These methods involve the alkylation of a chiral glycine template, where the stereochemistry is controlled by a chiral auxiliary. renyi.huresearchgate.net Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand have emerged as a powerful tool for the synthesis of non-canonical amino acids. nih.govresearchgate.net The alkylation of these complexes with various alkyl halides proceeds with high diastereoselectivity. acs.orgnih.gov After the alkylation step, the desired amino acid can be liberated from the complex, and the chiral auxiliary can often be recovered. mdpi.com This methodology has been successfully applied to the synthesis of a wide range of α-amino acids, including those with sterically demanding side chains. nih.gov
Multi-step synthetic sequences are often required for the synthesis of complex N-methylated amino acids, especially when other functional groups are present in the molecule. A general route for the synthesis of L-2-methyl norleucine involves a four-step sequence: bromination of 2-methyl caproic acid, followed by ammonolysis of the resulting 2-bromo-2-methylhexanoic acid. google.com The racemic DL-2-methylnorleucine is then subjected to phenylacetylation, and the resulting derivative is resolved enzymatically to yield the desired L-enantiomer with high optical purity. google.com Another versatile approach involves the use of 5-oxazolidinones as intermediates. nih.govacs.org This method provides a unified strategy for the N-methylation of all 20 common L-amino acids. google.comnih.gov The amino acid is first converted to a 5-oxazolidinone, which is then N-methylated. Subsequent hydrolysis yields the N-methyl amino acid. nih.gov
Protecting Group Strategies in N-Methyl-L-norleucine Chemistry
Protecting groups are essential in the synthesis of N-methyl amino acids to prevent unwanted side reactions and to direct the synthesis towards the desired product. The choice of protecting group is critical and depends on the specific reaction conditions and the other functional groups present in the molecule. organic-chemistry.org
The fluorenylmethoxycarbonyl (Fmoc) group is a widely used N-protecting group in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com It is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine, while other protecting groups on the amino acid side chains remain intact. organic-chemistry.orggoogle.com This orthogonality is crucial for the stepwise assembly of peptides. organic-chemistry.org Fmoc-N-methyl-L-norleucine is a valuable building block in SPPS, contributing to the efficiency and yield of the final peptide. chemimpex.comchemimpex.com
A common strategy for the synthesis of Fmoc-N-methyl amino acids involves the use of a temporary protecting group for the carboxylic acid, such as a 2-chlorotrityl chloride (2-CTC) resin. nih.gov The α-amino group is then protected with a 2-nitrobenzenesulfonyl (o-NBS) group, which facilitates the subsequent N-methylation. nih.gov After methylation, the o-NBS group is removed, and the free N-methyl amine is protected with the Fmoc group. nih.gov
In addition to protecting the α-amino group, it is often necessary to protect other reactive functionalities in the amino acid side chains. google.com A wide variety of protecting groups are available for this purpose, and their selection is guided by their compatibility with the N-protecting group and the reaction conditions used throughout the synthesis. google.com
Data Tables
Table 1: Common Protecting Groups in Amino Acid Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) organic-chemistry.orggoogle.com |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) organic-chemistry.orgthegpm.orgmonash.edu |
| Benzyl | Bzl | Hydrogenolysis thegpm.org |
| 2-Nitrobenzenesulfonyl | o-NBS | Thiolysis (e.g., mercaptoethanol) nih.gov |
| 2-Chlorotrityl | 2-CTC | Mild Acid (e.g., 1% TFA) nih.gov |
Synthesis of N-Methyl-L-norleucine HCl Derivatives
The synthesis of derivatives of N-Methyl-L-norleucine HCl involves a variety of chemical modifications to introduce new functional groups and properties. These derivatives are crucial for exploring structure-activity relationships and developing new therapeutic agents.
Fluorinated Derivatives (e.g., Fmoc-(S)-6,6,6-Trifluoro-Norleucine, 5,5-difluoro-L-norleucine)
Fluorinated amino acids are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. core.ac.uk
Fmoc-(S)-6,6,6-Trifluoro-Norleucine: A convenient asymmetric synthesis for this derivative utilizes the alkylation of a chiral glycine equivalent. mdpi.comresearchgate.net The process starts with a chiral Ni(II) complex of a glycine Schiff base, which is then alkylated with CF₃(CH₂)₃I. mdpi.comresearchgate.net This method has proven to be reproducible on a gram scale, yielding the target amino acid with high enantiomeric purity (99%) and a total yield of 82.4% over three steps. mdpi.comresearchgate.net The final step involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu. mdpi.com
5,5-Difluoro-L-norleucine: This methionine mimic, where the sulfur atom is replaced by a CF₂ group, can be synthesized from commercially available amino acid derivatives. researchgate.net Both Boc and Fmoc protected forms of 5,5-difluoronorleucine have been prepared. researchgate.net The synthesis often involves late-stage deoxyfluorination of a suitable precursor. core.ac.uk For instance, a common strategy is the transformation of carbonyl and carboxyl groups into CF₂ and CF₃ groups using reagents like sulfur tetrafluoride in liquid hydrogen fluoride. core.ac.uk
| Derivative | Key Synthetic Strategy | Starting Materials | Key Reagents | Reported Yield/Purity | Reference |
|---|---|---|---|---|---|
| Fmoc-(S)-6,6,6-Trifluoro-Norleucine | Asymmetric alkylation of a chiral glycine equivalent | Chiral Ni(II) complex of glycine Schiff base, CF₃(CH₂)₃I | NaOH, Fmoc-OSu | 82.4% total yield, 99% enantiomeric purity | mdpi.com, researchgate.net |
| 5,5-Difluoro-L-norleucine | Deoxyfluorination of a ketone precursor | N-Boc-L-glutamate γ-aldehyde | Diethylaminosulfur trifluoride (DAST) | Data not available in provided search results | researchgate.net, core.ac.uk |
N-Phthalimide Derivatives of Amino Acids
The N-phthalimide group is a common protecting group for amines in organic synthesis. The synthesis of N-phthalimide derivatives of amino acids, including norleucine, can be achieved through several methods. A typical procedure involves the condensation of an amino acid with phthalic anhydride (B1165640) or o-phthalic acid. sphinxsai.comresearchgate.net This reaction is often carried out by refluxing in a high-boiling point solvent like glacial acetic acid. sphinxsai.comresearchgate.net
One reported method involves heating a mixture of phthalic acid and the amino acid in glacial acetic acid at 170–180°C for 4 hours. sphinxsai.com An alternative, more traditional method uses phthalic anhydride and refluxes the mixture in glacial acetic acid for 2 hours. sphinxsai.com These methods have been applied to a range of amino acids, including glycine, L-alanine, L-valine, L-leucine, L-phenylalanine, and L-aspartic acid, and are applicable to norleucine. sphinxsai.comresearchgate.net It is important to note that high temperatures can lead to racemization when using chiral amino acids. researchgate.net
| Method | Reactants | Solvent/Conditions | Reference |
|---|---|---|---|
| Method A | o-Phthalic acid, Amino acid | Glacial acetic acid, 170–180°C, 4 hours | sphinxsai.com |
| Method B | Phthalic anhydride, Amino acid | Glacial acetic acid, reflux, 2 hours | sphinxsai.com |
Prodrug and Bioisosteric Analogues (e.g., 6-Diazo-5-oxo-L-norleucine)
6-Diazo-5-oxo-L-norleucine (DON): DON is a well-known glutamine antagonist. nih.gov Its synthesis has been a subject of interest for its potential therapeutic applications. acs.org The synthesis of DON prodrugs is a key strategy to improve its therapeutic index by targeting its delivery to tumor tissues. nih.govresearchgate.net
The synthesis of these prodrugs often involves coupling a protected amino acid or a promoiety to the amino group of a DON ester. For example, the synthesis of Isopropyl 2-(6-Acetamido-2-((tert-butoxycarbonyl)amino)-hexanamido)-6-diazo-5-oxohexanoate involves the coupling of Boc-L-Lys(Ac)-OH with DON-OiPr using HBTU and DIEA as coupling reagents. nih.gov Another example is the synthesis of Isopropyl 2-(6-Acetamido-2-palmitamidohexanamido)-6-diazo-5-oxohexanoate, where palmitic acid is coupled to an amino-functionalized DON derivative using HATU and DIEA. nih.gov These examples highlight the modular nature of DON prodrug synthesis, allowing for the attachment of various promoieties to tailor the pharmacokinetic properties. researchgate.netacs.org
| Prodrug/Analogue | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Isopropyl 2-(6-Acetamido-2-((tert-butoxycarbonyl)amino)-hexanamido)-6-diazo-5-oxohexanoate | Coupling of Boc-L-Lys(Ac)-OH to DON-OiPr | HBTU, DIEA | nih.gov |
| Isopropyl 2-(6-Acetamido-2-palmitamidohexanamido)-6-diazo-5-oxohexanoate | Coupling of palmitic acid to an amino-functionalized DON derivative | HATU, DIEA | nih.gov |
N-Ferrocenoyl Peptide Derivatives
Ferrocene-containing amino acids and peptides are of interest for their electrochemical properties, which can be utilized in biosensors and as redox probes. dcu.ienih.gov The synthesis of N-ferrocenoyl peptide derivatives typically involves coupling ferrocene (B1249389) carboxylic acid to the N-terminus of an amino acid or peptide ester. dcu.ieresearchgate.net
A common method employs standard peptide coupling reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and HOBt. researchgate.netdcu.ie This approach has been used to synthesize a variety of N-ortho-ferrocenyl benzoyl amino acid esters and dipeptide esters. researchgate.net The ferrocene moiety is usually introduced in the final steps of the synthesis as it can be sensitive to the conditions used in peptide synthesis. dcu.ie
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This approach is particularly useful for the synthesis of chiral molecules like N-methylated amino acids.
One chemoenzymatic strategy for producing N-methylated amino acids involves the use of recombinant Corynebacterium glutamicum as a biocatalyst. nih.gov This engineered microorganism can produce N-methylated amino acids from sugars and methylamine. nih.gov Specifically, a fermentative route to N-methyl-L-alanine has been developed by introducing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida into a pyruvate-overproducing C. glutamicum strain. nih.gov This method achieved a high titer of N-methyl-L-alanine without the formation of the di-N-methylated byproduct often seen in chemical methods. nih.gov
Another chemoenzymatic approach involves the reductive amination of a keto acid precursor. For instance, L-6-hydroxynorleucine, an intermediate for an antihypertensive drug, was synthesized by the reductive amination of 2-keto-6-hydroxyhexanoic acid using beef liver glutamate (B1630785) dehydrogenase. researchgate.net This reaction requires a cofactor, NADH, which was regenerated in situ using glucose dehydrogenase. This method yielded L-6-hydroxynorleucine with high yield (80%) and excellent enantiomeric excess (99.5%). researchgate.net The use of branched-chain aminotransferase from E. coli has also been proposed for the asymmetric synthesis of unnatural amino acids like L-norleucine and L-norvaline. researchgate.net
Furthermore, enzymatic hydroxylation can be used to introduce hydroxyl groups into amino acid precursors. For example, the synthesis of cis-3-hydroxy-L-norleucine was achieved using a two-enzyme system that converts N-succinylated aliphatic amino acids to their β-hydroxylated free amino acid counterparts. nih.gov
| Target Molecule/Derivative | Enzyme/Biocatalyst | Substrate | Key Features | Reference |
|---|---|---|---|---|
| N-Methyl-L-alanine | Recombinant Corynebacterium glutamicum expressing N-methyl-L-amino acid dehydrogenase (NMAADH) | Glucose, Methylamine | Fermentative production, high titer, no di-methylation byproduct | nih.gov |
| L-6-Hydroxynorleucine | Beef liver glutamate dehydrogenase | 2-Keto-6-hydroxyhexanoic acid | Reductive amination with NADH regeneration, high yield and enantiomeric excess | researchgate.net |
| L-Norleucine | E. coli branched-chain aminotransferase | Corresponding α-keto acid | Asymmetric synthesis of unnatural amino acids | researchgate.net |
| cis-3-Hydroxy-L-norleucine | Two-enzyme system | N-succinylated aliphatic amino acids | Enzymatic hydroxylation | nih.gov |
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. peptide.com The incorporation of N-methylated amino acids like N-Me-L-norleucine into this process presents both opportunities and challenges.
The N-methylation of the peptide backbone is a strategic modification used to enhance the pharmaceutical properties of peptides. researchgate.netbenthamdirect.comresearchgate.net This modification can lead to increased metabolic stability, improved cell permeability, and enhanced bioavailability. researchgate.netnih.gov By replacing a hydrogen atom on the backbone amide nitrogen with a methyl group, N-methylation can protect the peptide from degradation by proteases, enzymes that typically cleave amide bonds. benthamdirect.comresearchgate.net This increased resistance to enzymatic degradation is a critical attribute for developing peptide-based therapeutics. researchgate.net
The incorporation of N-Me-L-norleucine can also influence the solubility of peptides. While N-methylation generally increases lipophilicity, it has also been shown to improve aqueous solubility in certain contexts. rsc.org This dual effect can be advantageous in designing peptides with tailored pharmacokinetic profiles. researchgate.netbenthamdirect.com The presence of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to the formation of stable secondary structures like helices. researchgate.netbenthamdirect.com This conformational constraint can be beneficial for designing peptides that mimic the structure of bioactive natural products.
The synthesis of peptides containing N-methylated amino acids, particularly those with multiple N-methylated residues, can be challenging. nih.gov The steric hindrance caused by the N-methyl group can impede the coupling reaction between amino acids, often resulting in lower yields compared to the coupling of standard amino acids. nih.govbeilstein-journals.org
To overcome these challenges, specialized coupling reagents have been developed. Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise in improving the efficiency of coupling sterically hindered N-methylated amino acids. nih.gov Additionally, advancements in synthesis techniques, such as the use of microwave irradiation or ultrasonic baths, have been explored to accelerate the N-methylation process and improve yields. acs.org Despite these advances, the synthesis of N-methyl-rich peptides often requires careful optimization of reaction conditions and purification methods to minimize side reactions, such as the formation of diketopiperazines or fragmentation of the peptide chain during cleavage from the solid support. nih.gov
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation
| Coupling Reagent | Description | Advantages in N-Methylated SPPS |
| DCC/DIC | Carbodiimide-based reagents. | Standard, cost-effective reagents. |
| HATU | Aminium-based reagent. | Shown to provide high yields and short reaction times for coupling N-methyl amino acids in solution phase. scielo.org.mx |
| PyAOP/PyBOP | Phosphonium-based reagents. | Considered among the most effective for difficult couplings involving N-methylated amino acids, minimizing side reactions. nih.gov |
Protein Engineering and Unnatural Amino Acid Incorporation
The ability to incorporate non-canonical amino acids (ncAAs), such as N-Me-L-norleucine, into proteins opens up new avenues for protein engineering and the creation of novel biomolecules with tailored functions. azolifesciences.comscripps.edu
Several strategies have been developed to integrate ncAAs into proteins, both in living cells and in cell-free systems. frontiersin.org A common approach involves the expansion of the genetic code, where a codon that is normally used for a canonical amino acid is reassigned to an ncAA. azolifesciences.comscripps.edu This typically requires the use of an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate tRNA (o-tRNA) pair. frontiersin.orgmdpi.com This orthogonal system functions independently of the host cell's translational machinery, ensuring that the ncAA is specifically incorporated at the desired position in the protein sequence in response to the reassigned codon. mdpi.com
Other methods include frameshift suppression, which utilizes quadruplet or quintuplet codons to encode ncAAs, and the use of ribosomes with modified 23S rRNA to better accommodate the structure of N-methylated aminoacyl-tRNAs. mdpi.comnih.gov Cell-free protein synthesis systems offer a flexible platform for ncAA incorporation, as they allow for more direct manipulation of the translational components. frontiersin.org
Global substitution of methionine with norleucine has been demonstrated in various proteins, including cytochrome P450 BM-3, where it resulted in increased peroxygenase activity. caltech.edu While this substitution can enhance stability against oxidation, it may sometimes reduce the thermal stability of the protein. caltech.edu N-Me-L-norleucine, as a derivative of norleucine, offers the potential to combine the benefits of methionine bioisosterism with the advantages conferred by N-methylation, such as increased proteolytic resistance.
The incorporation of N-methylated amino acids into proteins can have a profound impact on their structure and function. nih.gov The methyl group adds steric bulk and removes the hydrogen bond donor capability of the amide nitrogen, which can alter local protein conformation and disrupt or stabilize secondary structures like alpha-helices and beta-sheets. researchgate.netbenthamdirect.com
These structural changes can, in turn, affect a protein's function. For instance, the conformational constraints imposed by N-methylation can pre-organize a peptide or protein into a bioactive conformation, potentially enhancing its binding affinity for a target. researchgate.net Conversely, the substitution can also disrupt critical interactions necessary for function. The effect of incorporating an unnatural amino acid like N-Me-L-norleucine is highly context-dependent, relying on its specific location within the protein and the role of the original amino acid residue. nih.gov
Table 2: Effects of N-Methylation and Norleucine Substitution on Protein Properties
| Modification | Primary Structural Change | Common Effects on Protein Properties |
| N-Methylation | Addition of a methyl group to the backbone amide nitrogen. | Increased resistance to proteolysis benthamdirect.comresearchgate.net, altered conformational flexibility researchgate.net, potential for enhanced cell permeability and bioavailability researchgate.net. |
| Norleucine for Methionine Substitution | Replacement of the sulfur-containing side chain of methionine with the aliphatic side chain of norleucine. | Increased resistance to oxidation caltech.edu, generally minimal changes to protein structure and function nih.gov, can sometimes affect thermal stability or specific enzyme-substrate interactions caltech.edursc.org. |
Development of Novel Protein Therapeutics and Engineering
The incorporation of N-Methyl-L-norleucine and its parent compound, norleucine, into peptide chains is a key strategy in protein engineering and the development of new therapeutic agents. chemimpex.comchemimpex.com Researchers utilize these non-canonical amino acids to modify proteins, which allows for the detailed exploration of structure-function relationships. chemimpex.comchemimpex.com The inclusion of such unique structures can bolster the stability and bioactivity of therapeutic peptides. chemimpex.com
A significant area of research involves the use of norleucine as a bioisostere of methionine. wikipedia.org Methionine contains a sulfur atom that is susceptible to oxidation, which can alter a protein's structure and function. Norleucine is nearly isosteric with methionine but lacks this oxidation-prone sulfur atom. wikipedia.orgnih.gov This substitution has been pivotal in studying the pathology of Alzheimer's disease. The Amyloid-β (Aβ) peptide, a central component of the senile plaques found in Alzheimer's patients, contains a critical methionine residue at position 35. Research has shown that replacing this methionine with norleucine completely negates the neurotoxic effects of the Aβ peptides. wikipedia.org
However, the use of non-canonical amino acids in recombinant protein production presents challenges. The cellular machinery in expression systems like E. coli can sometimes misincorporate norleucine instead of methionine, leading to altered recombinant proteins with non-optimal characteristics. nih.gov This potential for misincorporation is a significant concern for the pharmaceutical industry, where the quality and consistency of protein therapeutics are paramount for patient safety. nih.gov
Research Findings: Norleucine Substitution in Amyloid-β Peptide
| Peptide Component | Original Residue (Position 35) | Substituted Residue (Position 35) | Observed Effect | Reference |
|---|---|---|---|---|
| Amyloid-β Peptide (AβP) | Methionine | Norleucine | Neurotoxic effects were completely negated. | wikipedia.org |
Bioconjugation Strategies Utilizing N-Methyl-L-norleucine HCl Analogues
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is fundamental in drug development and diagnostics. Analogues of N-Methyl-L-norleucine, such as Fmoc-N-methyl-L-norleucine, are employed in bioconjugation techniques to attach peptides to various other biomolecules. chemimpex.comchemimpex.com This process is essential for creating sophisticated systems like targeted drug delivery vehicles, where a peptide might be used to guide a therapeutic agent to a specific site within the body. chemimpex.comchemimpex.com
Native Chemical Ligation at Norleucine as a Methionine Bioisostere
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins that are difficult to produce by other means. The reaction typically involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. researchgate.net The scope of NCL has been expanded through post-ligation modifications, such as desulfurization. acs.org
In this context, norleucine has been effectively used as a bioisostere for methionine. nih.govscispace.com A significant advantage of using norleucine is the absence of the oxidation-prone thioether moiety found in methionine, which enhances the chemical stability of the final protein product. nih.govresearchgate.net To facilitate this, a specialized handle, γ-thionorleucine (ThioNle), was developed for use in NCL followed by desulfurization. nih.govresearchgate.net This strategy has been successfully applied to the efficient chemical synthesis of linear diubiquitin, a key protein involved in cellular signaling. The resulting synthetic protein was shown to have preserved its natural fold. nih.gov
Interestingly, while the substitution provides stability, it can also reveal subtle functional roles of the original amino acid. Gel-based deubiquitinating assays revealed that the substitution of methionine with norleucine had an effect on diubiquitin cleavage. nih.gov This finding suggests that the methionine residue may play a more profound role in the interaction between ubiquitin and deubiquitinating enzymes than was previously understood. nih.govlumc.nl
Comparison of Methionine and Norleucine in Native Chemical Ligation
| Feature | Methionine (Met) | Norleucine (Nle) as Bioisostere | Reference |
|---|---|---|---|
| Side Chain | Contains an oxidation-prone thioether group | Contains a stable alkyl chain; lacks thioether | nih.govresearchgate.net |
| Role in NCL | Standard amino acid | Used as a stable substitute, often via a ThioNle handle | nih.govresearchgate.net |
| Effect on Protein Function | May have specific, subtle roles in protein interactions | Substitution can reveal the functional importance of the original Met residue | nih.gov |
| Application Example | Standard protein synthesis | Synthesis of linear diubiquitin | nih.gov |
Biochemical and Mechanistic Studies of N Methyl L Norleucine Hcl Analogues
Investigation of Protein-Ligand Interactions
The specificity of interactions between proteins and small molecules, or ligands, is fundamental to nearly all biological processes. N-Methyl-L-norleucine analogues, with their defined structural characteristics, serve as precise probes for investigating these interactions. Their structural similarity to naturally occurring amino acids allows them to interact with a range of proteins, from bacterial chemoreceptors to enzymes, providing valuable data on binding affinity, specificity, and the functional consequences of these interactions. chemimpex.com
Chemoreceptors are sensory proteins that enable organisms to detect and respond to chemical changes in their environment. In the pathogenic bacterium Campylobacter jejuni, chemoreceptors, also known as transducer-like proteins (Tlps), are crucial for virulence as they guide the bacterium towards favorable niches within a host. nih.gov The Tlp3 chemoreceptor of C. jejuni has been identified as a multi-ligand binding protein, capable of recognizing a variety of chemoattractants and chemorepellents. nih.gov
Studies on the ligand-binding domain (LBD) of Tlp3 have revealed a preference for hydrophobic amino acids. mdpi.com The binding pocket of Tlp3 accommodates the side chains of these amino acids, and the specificity of this interaction is a key determinant of the chemotactic response. Research has demonstrated that Tlp3 directly binds to a range of nonpolar amino acids that are structurally similar to isoleucine. researchgate.net Among the ligands identified is β-methyl-L-norleucine, an analogue of N-Methyl-L-norleucine. The interaction of these ligands with Tlp3 underscores the chemoreceptor's role in sensing the availability of amino acids, which is important for the bacterium's colonization of the intestinal tract. researchgate.net
The binding affinities of various ligands to the Tlp3 ligand-binding domain have been quantified, providing a clearer picture of the chemoreceptor's specificity.
| Ligand | Dissociation Constant (K D ) (μM) | Technique |
| L-Isoleucine | 1.8 ± 0.2 | Isothermal Titration Calorimetry (ITC) |
| L-Leucine | 2.5 ± 0.3 | Isothermal Titration Calorimetry (ITC) |
| L-Valine | 4.5 ± 0.5 | Isothermal Titration Calorimetry (ITC) |
| β-Methyl-L-norleucine | 8.9 ± 0.9 | Isothermal Titration Calorimetry (ITC) |
| L-Alanine | 13.0 ± 1.2 | Isothermal Titration Calorimetry (ITC) |
| L-Phenylalanine | 25.0 ± 2.5 | Isothermal Titration Calorimetry (ITC) |
These studies of ligand binding to C. jejuni Tlp3 not only illuminate a critical aspect of bacterial pathogenesis but also demonstrate the utility of N-Methyl-L-norleucine analogues in mapping the binding specificities of sensory proteins.
Substrate mimicry is a powerful strategy for studying enzyme mechanisms and for the development of enzyme inhibitors. Molecules that resemble the natural substrate of an enzyme can bind to the active site and either act as competitive inhibitors or, in some cases, be processed by the enzyme, providing insights into the catalytic mechanism. The structural similarity of N-Methyl-L-norleucine to proteinogenic amino acids like leucine (B10760876) and methionine makes it an ideal candidate for such studies. chemimpex.comwikipedia.org
While specific studies detailing the role of N-Methyl-L-norleucine HCl as a substrate mimic are not extensively documented, the broader class of N-methylated amino acids is known to be utilized in research to probe structure-function relationships in proteins and to modulate enzyme activity. chemimpex.com For instance, the substitution of methionine with its isostere, norleucine, has been employed to investigate the functional role of methionine in proteins, such as in the amyloid-β peptide associated with Alzheimer's disease, where this substitution was found to negate the peptide's neurotoxic effects. wikipedia.org
Furthermore, the enzymatic processing of N-methylated amino acids is a known biological phenomenon. For example, the enzyme sarcosine (B1681465) oxidase from Thermomicrobium roseum has been shown to catalyze the N-demethylation of various N-methyl-L-amino acids. nih.gov This demonstrates that enzymes can recognize and act upon N-methylated amino acids, reinforcing the potential for N-Methyl-L-norleucine to act as a substrate mimic or modulator for enzymes that process similar amino acids. The introduction of the N-methyl group can also confer resistance to proteolytic degradation, a property that is valuable in the design of peptide-based drugs. chemimpex.com
Modulation of Metabolic Pathways by N-Methyl-L-norleucine Analogues
Metabolic pathways are tightly regulated networks of biochemical reactions essential for life. N-Methyl-L-norleucine analogues can perturb these pathways by interfering with the function of key enzymes or by competing for transport across cellular membranes. This allows researchers to study the roles of specific metabolic routes and to identify potential targets for therapeutic intervention.
Glutamine is a vital amino acid involved in a multitude of metabolic processes, including nucleotide and amino acid synthesis, and is particularly important for the proliferation of cancer cells. jhu.eduketo4cancer.com Glutamine antagonists are compounds that interfere with the metabolic utilization of glutamine. A prominent example of a norleucine analogue that acts as a potent glutamine antagonist is 6-diazo-5-oxo-L-norleucine (DON). wikipedia.org
DON's mechanism of action is a classic example of irreversible enzyme inhibition through substrate mimicry. wikipedia.org Its structure closely resembles that of glutamine, allowing it to enter the active sites of glutamine-utilizing enzymes. keto4cancer.com Once in the active site, the diazo group of DON becomes a reactive species that covalently binds to a nucleophilic residue, typically a cysteine, in the enzyme's active site. wikipedia.org This alkylation reaction permanently inactivates the enzyme. wikipedia.org
A wide range of enzymes that utilize glutamine as a nitrogen donor are susceptible to inhibition by DON, including:
Glutaminase
Carbamoyl phosphate (B84403) synthetase II
CTP synthetase
GMP synthetase
Phosphoribosyl pyrophosphate amidotransferase
The broad-spectrum inhibition of these enzymes disrupts numerous biosynthetic pathways, leading to cytotoxic effects, particularly in rapidly dividing cells that have a high demand for glutamine. researchgate.netalbany.edu The study of DON has provided significant insights into the metabolic dependencies of cancer cells and has established glutamine metabolism as a key target for cancer therapy. jhu.edu
The transport of amino acids across cellular membranes is mediated by a diverse family of transporter proteins. These transporters are essential for maintaining the intracellular pool of amino acids required for protein synthesis and various metabolic functions. N-Methyl-L-norleucine and its analogues can interact with these transporters, potentially competing with natural amino acids for uptake.
While direct studies on the interaction of N-Methyl-L-norleucine with the methionine transporter NmMetQ from Neisseria meningitidis are limited, research on related N-methylated amino acids demonstrates the potential for such interactions. For example, the neurotoxin β-N-methylamino-L-alanine (BMAA), a derivative of alanine, has been shown to interact with the alanine-serine-cysteine transporter 2 (ASCT2). nih.gov BMAA is transported by ASCT2, and its uptake can be blocked by ASCT2 inhibitors. nih.gov This finding highlights that N-methylation does not preclude recognition and transport by amino acid transporters.
Given that L-norleucine itself is recognized by some methionine transporters, it is plausible that N-Methyl-L-norleucine could also interact with these systems. The specificity of amino acid transporters can be broad, and they often recognize a range of substrates with similar structural features. The study of how N-methylated amino acid analogues interact with transporters like NmMetQ can provide valuable information on the substrate specificity of these transporters and could lead to the development of selective inhibitors.
Insights into Cellular Processes and Signaling
Amino acids are not only building blocks for proteins but also act as signaling molecules that regulate a variety of cellular processes, including cell growth, proliferation, and metabolism. The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of these processes and is highly responsive to amino acid availability, particularly leucine. nih.govmdpi.com
Leucine, a structural isomer of norleucine, is a potent activator of the mTOR complex 1 (mTORC1). nih.gov When intracellular leucine levels are high, mTORC1 is activated, leading to the phosphorylation of downstream targets that promote protein synthesis and cell growth. researchgate.netptglab.com The structural similarity between leucine and norleucine suggests that N-Methyl-L-norleucine could potentially influence the mTOR signaling pathway.
While direct evidence for the effect of N-Methyl-L-norleucine on mTOR signaling is yet to be established, the principle that amino acid analogues can modulate this pathway is well-documented. The study of how different amino acids and their derivatives activate or inhibit mTORC1 provides crucial insights into the nutrient-sensing mechanisms of the cell. nih.govmdpi.com Investigating the effects of N-Methyl-L-norleucine on this pathway could reveal new aspects of mTORC1 regulation and its role in cellular homeostasis. The broader implications of N-methylation on the biological activity of molecules can be seen in studies of other compounds, such as norbelladine (B1215549) derivatives, where N-methylation has been shown to enhance enzymatic inhibition. This suggests that the N-methyl group can be a key determinant of a molecule's interaction with cellular signaling components.
Effects on Protein Synthesis Mechanisms
The introduction of N-methylated amino acids into growing polypeptide chains during protein synthesis presents significant challenges to the cellular translational machinery. The N-methylation of the amide nitrogen in the peptide backbone fundamentally alters the stereoelectronic properties of the amino acid, which can affect its recognition and processing by various components of the protein synthesis apparatus.
Research into the ribosomal incorporation of N-methylated amino acids has revealed that the efficiency of this process is generally low. The N-methyl group introduces steric hindrance that can impede the formation of the peptide bond, a reaction catalyzed by the peptidyl transferase center of the ribosome. This steric barrier can slow down the rate of peptide bond formation, potentially leading to premature termination of translation or misincorporation of amino acids.
While direct studies on the effects of N-Me-L-norleucine on protein synthesis mechanisms are not extensively detailed in the available literature, insights can be drawn from studies on the non-methylated analogue, norleucine, and the general principles of N-methylated amino acid incorporation. For instance, studies with E. coli methionine aminopeptidase (B13392206) have shown that this enzyme can recognize and process norleucine, which is an unnatural mimic of methionine. genscript.com This suggests that the side chain of norleucine is compatible with the binding pockets of some enzymes involved in protein processing. However, the addition of a methyl group to the backbone nitrogen in N-Me-L-norleucine would likely alter its interaction with aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their cognate amino acids. The active sites of these synthetases are highly specific, and the presence of the N-methyl group could disrupt the precise geometry required for efficient aminoacylation.
Furthermore, the ribosome itself has specific constraints. The A-site of the ribosome, which accommodates the incoming aminoacyl-tRNA, and the P-site, which holds the peptidyl-tRNA, are structured to facilitate the formation of a peptide bond between standard α-amino acids. The presence of an N-methyl group on the incoming amino acid can disrupt the optimal positioning required for the nucleophilic attack of the α-amino group on the carbonyl carbon of the peptidyl-tRNA, thereby hindering the elongation of the polypeptide chain.
Role in Modulating Biological Activity and Efficacy of Peptides
The incorporation of N-Me-L-norleucine into peptides is a powerful tool to modulate their biological activity and enhance their efficacy. This is achieved through several mechanisms, including conformational restriction, increased metabolic stability, and altered receptor interactions.
Conformational Control and Receptor Binding:
N-methylation of the peptide backbone restricts the conformational freedom of the peptide by introducing a steric barrier to rotation around the Cα-N bond. This can pre-organize the peptide into a bioactive conformation that is more favorable for binding to its biological target, such as a receptor or an enzyme.
A notable example is the development of analogues of cholecystokinin (B1591339) (CCK), a peptide hormone involved in various physiological processes in the gastrointestinal and central nervous systems. nih.gov The substitution of N-methyl-norleucine into CCK fragments has led to the development of potent and selective ligands for CCK receptors. For instance, the analogue [N-methyl-Nle²⁸,³¹]cholecystokinin-(26-33) (SNF 8702) has been shown to be a highly potent agonist at the rat CCKB receptor, with a significantly higher affinity than the native cholecystokinin octapeptide. nih.gov
The table below summarizes the binding affinity and functional activity of SNF 8702 compared to the native cholecystokinin octapeptide (CCK-8).
| Compound | Binding Affinity (Kd, pM) | Functional Activity (A50, pM) |
| SNF 8702 | 760 | 66 |
| CCK-8 | Not specified in the study | 420 |
Data sourced from a study on cloned rat CCKB receptors expressed in COS-7 cells. nih.gov
The position of N-methylation within the peptide sequence is crucial for its effect on biological activity. A study on a series of singularly N-methylated analogues of Ac[Nle²⁸,³¹]CCK(26-33) demonstrated that N-methylation of internal residues led to a decrease in potency, whereas methylation at the N- or C-terminals did not significantly affect it. nih.gov This highlights the importance of the specific amide bonds in maintaining the bioactive conformation of the peptide.
The table below shows the relative potencies of different N-methylated Ac[Nle²⁸,³¹]CCK(26-33) analogues in various tissue preparations.
| Analogue | Relative Potency (GPGB) | Relative Potency (GPS) | Relative Potency (GPI) |
| Ac[Nle²⁸,³¹]CCK(26-33) | 1.00 | 1.00 | 1.00 |
| [Nle²⁸,(N-Me)Nle³¹]-analogue | ~0.1 | ~0.1 | ~0.1 |
| [Nle²⁸,³¹,(N-Me)Trp³⁰]-analogue | ~0.1 | ~0.1 | ~0.1 |
| [Nle²⁸,³¹,Sar²⁹]-analogue | Increased selectivity for GPGB | - | - |
| [Nle²⁸,³¹,(N-Me)Asp³²]-analogue | - | Increased selectivity for GPS | - |
GPGB: Guinea pig gallbladder; GPS: Guinea pig stomach; GPI: Guinea pig ileum. Data indicates a 10-fold decrease in potency for internally methylated analogues. nih.gov
Furthermore, conformational studies on oligopeptides composed of alternating D- and L-norleucine residues have shown that N-methylation can prevent the formation of insoluble aggregates and instead promote the formation of specific secondary structures like β-helices. nih.gov This ability to control the conformational landscape is a key factor in the enhanced biological activity of N-methylated peptides.
Enhanced Proteolytic Stability:
A significant limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. N-methylation of the peptide backbone provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases. This increased resistance to enzymatic degradation leads to a longer in vivo half-life and improved bioavailability of the peptide. The methyl group on the amide nitrogen can disrupt the recognition of the peptide by the active site of proteases, thereby preventing its hydrolysis.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating N-Me-L-norleucine HCl from impurities, related compounds, and complex sample matrices. The choice of chromatographic method depends on the analytical objective, whether it is for purity assessment, chiral separation, or analysis in biological fluids.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. nih.gov The retention and separation are governed by the hydrophobic interactions between the analyte and the stationary phase.
For chiral purity, specialized chiral stationary phases (CSPs) are necessary to resolve the L-enantiomer from its D-counterpart. phenomenex.com Techniques like ligand-exchange chromatography can also be utilized for the chiral separation of N-methylated amino acids. nih.gov Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be performed prior to analysis to form diastereomers that are separable on a standard reversed-phase column. nih.gov
Table 1: Illustrative HPLC Parameters for Purity and Chiral Analysis of N-Methylated Amino Acids
| Parameter | Purity Assessment (RP-HPLC) | Chiral Separation (Chiral-HPLC) |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov | Chiral Stationary Phase (e.g., polysaccharide-based) phenomenex.com |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | Isocratic mixture of methanol/acetonitrile with additives like DEA and AcOH hplc.eu |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210-220 nm | UV or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 25°C) | Controlled (e.g., 25°C) |
Research findings indicate that N-methylated amino acids can exhibit different chromatographic behavior compared to their unmethylated counterparts, often showing longer retention times in reversed-phase systems due to increased hydrophobicity. nih.gov The development of a robust HPLC method requires careful optimization of the mobile phase composition, pH, and column temperature to achieve adequate resolution and peak shape.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for analyzing this compound in complex biological matrices such as plasma or cell culture media. researchgate.net By using columns packed with sub-2 µm particles, UHPLC provides higher resolution, increased sensitivity, and substantially shorter analysis times. nih.gov
A key application of UHPLC is in metabolic studies where rapid and sensitive measurement of amino acids is crucial. lcms.cz For the analysis of N-Me-L-norleucine in biological samples, pre-column derivatization with a fluorescent tag like o-phthaldialdehyde (OPA) is often employed to enhance detection sensitivity. nih.govresearchgate.net This approach allows for the quantification of the amino acid at very low concentrations. The robustness of UHPLC makes it suitable for high-throughput analysis, which is essential in clinical and research settings. researchgate.netnih.gov
Ion-Exchange Chromatography (IEC) is a classical and highly reliable method for the separation and quantification of amino acids. who.int This technique separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. libretexts.org For the analysis of amino acids like N-Me-L-norleucine, a cation-exchange resin is typically used. biochrom.co.uklibretexts.org
The separation process involves several key steps:
Equilibration: The column is equilibrated with a buffer at a specific pH.
Sample Loading: The amino acid mixture is loaded onto the column at a low pH (e.g., pH 2.2), where most amino acids carry a net positive charge and bind to the negatively charged resin. uni-mate.hu
Elution: The bound amino acids are selectively eluted by increasing the pH and/or the ionic strength of the mobile phase in a stepwise or gradient manner. harvardapparatus.comyoutube.com Amino acids with lower isoelectric points (pI) elute earlier.
Post-column derivatization with ninhydrin (B49086) is the most common detection method in traditional amino acid analyzers based on IEC. biochrom.co.uk The ninhydrin reacts with the separated amino acids to form a colored compound that is detected photometrically at 570 nm (and 440 nm for proline). biochrom.co.uklibretexts.org This method is known for its high accuracy and precision. 193.16.218
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, provides unparalleled specificity and sensitivity for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an essential tool for the sensitive and specific quantification of amino acids in complex samples. nih.govmdpi.com Direct analysis can be challenging due to the poor retention of polar amino acids on reversed-phase columns and ion suppression effects. Therefore, chemical derivatization is frequently employed to improve chromatographic behavior and enhance ionization efficiency. nih.govrsc.org
Various derivatization reagents are used to modify the amino and carboxyl groups of the amino acid. For instance, derivatization can improve hydrophobicity, allowing for better retention in RP-HPLC, and introduce a readily ionizable moiety for MS detection. rsc.org The use of stable isotope-labeled derivatizing reagents allows for the creation of internal standards, which improves the accuracy and precision of quantification. nih.gov In tandem MS, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring or SRM), providing high selectivity and minimizing interferences from the sample matrix. ut.ee
Table 2: Common Derivatization Strategies for Amino Acid Analysis by LC-MS/MS
| Derivatization Reagent | Target Functional Group | Key Advantages |
|---|---|---|
| Urea | Amino group | Simple, inexpensive, improves reversed-phase separation. mdpi.com |
| Dimethylaminobutyryl succinimide (B58015) (DMABS) | Amino group | Affords high MS/MS product ion signal intensity. nih.gov |
| Diethyl ethoxymethylenemalonate (DEEMM) | Amino group | Allows for neutral loss scanning mode in MS/MS. ut.ee |
| Butanolic HCl (n-Butanol/HCl) | Carboxyl group (esterification) | Increases hydrophobicity and volatility. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for amino acid analysis, offering high chromatographic resolution. nih.gov Due to the low volatility of amino acids, derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC analysis. alexandraatleephillips.com A common two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification. This method involves spiking the sample with a known amount of a stable isotope-labeled analogue of N-Me-L-norleucine. The labeled internal standard co-elutes with the native analyte and serves to correct for variations in sample preparation, derivatization, and instrument response. nih.govnih.gov
The derivatized N-methylated amino acids produce characteristic fragment ions upon electron ionization (EI) in the mass spectrometer. nih.govresearchgate.net The mass spectra provide structural information and allow for unambiguous identification. Quantification is achieved by comparing the peak area ratio of a selected ion from the native analyte to that of the corresponding ion from the stable isotope-labeled internal standard. nih.gov
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for elucidating the three-dimensional structure of this compound, confirming the connectivity of atoms and the compound's stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed molecular structure of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra confirm the presence of all expected proton and carbon environments, while two-dimensional (2D) experiments like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) establish the connectivity between them.
In the ¹H NMR spectrum, the N-methyl group gives a characteristic singlet peak, while the α-proton appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the linear butyl side chain exhibit distinct chemical shifts and coupling patterns that allow for their complete assignment. In the ¹³C NMR spectrum, each carbon atom in the molecule gives a distinct signal, including the carbonyl carbon, the α-carbon, the N-methyl carbon, and the four carbons of the side chain. An HMQC experiment correlates the signal of each proton with the signal of the carbon atom it is directly attached to, confirming the C-H framework of the molecule.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | - | ~175-178 |
| Cα (Alpha-Carbon) | ~3.7-3.9 | ~58-61 |
| N-CH₃ (N-Methyl) | ~2.6-2.8 (singlet) | ~30-33 |
| Cβ (Side Chain) | ~1.8-2.0 | ~32-35 |
| Cγ (Side Chain) | ~1.3-1.5 | ~28-30 |
| Cδ (Side Chain) | ~1.2-1.4 | ~22-24 |
| Cε (Side Chain) | ~0.8-1.0 (triplet) | ~13-15 |
Table 2: Representative expected ¹H and ¹³C NMR chemical shift ranges for N-Me-L-norleucine in a standard solvent like D₂O. Actual values may vary based on experimental conditions.
N-Me-L-norleucine possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images or enantiomers (L and D forms). Polarimetry is a technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. schmidt-haensch.com This property is crucial for confirming the absolute configuration (L-form in this case) and for determining the enantiomeric purity of a sample. skpharmteco.com
The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a positive specific rotation value indicates that it is dextrorotatory. By measuring the optical rotation of a synthesized batch and comparing it to the literature value for the pure L-enantiomer, one can confirm its stereochemical identity. chemimpex.com The magnitude of the rotation is directly proportional to the concentration of the chiral substance and can be used to calculate the enantiomeric excess (ee) of the sample.
| Compound | Specific Rotation [α] | Conditions |
| This compound | +21 ± 2º | 20°C, D-line of sodium (589 nm), c=1 in H₂O chemimpex.com |
| Boc-N-Me-L-norleucine | -31 ± 3º | c=1 in DMF chemimpex.com |
| Fmoc-N-Me-L-norleucine | -22 ± 2º | 20°C, D-line of sodium (589 nm), c=1 in DMF |
Table 3: Optical rotation values for this compound and its protected derivatives.
Biophysical Characterization of Molecular Interactions
Understanding how this compound interacts with its biological targets, such as enzymes or receptors, is key to elucidating its mechanism of action. Biophysical techniques provide quantitative data on these binding events.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.govnih.gov This allows for a complete thermodynamic characterization of the interaction between this compound and its target protein in a single experiment. whiterose.ac.uk
In an ITC experiment, a solution of this compound is titrated into a solution containing the target macromolecule at a constant temperature. The resulting heat changes are measured to determine the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). harvard.edu From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a full thermodynamic profile of the interaction. This data is critical for structure-activity relationship (SAR) studies and for understanding the forces driving the binding process. For instance, ITC studies on the binding of N-Me-L-leucine HCl (an isomer of N-Me-L-norleucine) to a synthetic cavitand receptor have successfully quantified these thermodynamic parameters. unipr.it
| Thermodynamic Parameter | Symbol | Description | Example Value (N-Me-Leu·HCl with Cavitand) unipr.it |
| Association Constant | Kₐ | Measure of binding affinity | 1.1 (± 0.2) x 10⁴ M⁻¹ |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding | -6.5 (± 0.1) kcal/mol |
| Entropy Change | TΔS | Change in randomness/disorder upon binding | -0.9 kcal/mol |
| Gibbs Free Energy Change | ΔG | Overall energy change of binding | -5.6 (± 0.1) kcal/mol |
| Stoichiometry | n | Molar ratio of ligand to protein at saturation | 0.9 (± 0.1) |
Table 4: Thermodynamic parameters obtainable from ITC, with example data from a study on the closely related N-Me-L-leucine HCl.
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of a ligand bound to its protein target. nih.govmit.edu This technique provides an atomic-level picture of the binding site, revealing the precise orientation and conformation of the inhibitor and the specific molecular interactions that stabilize the complex. nih.gov
To obtain a ligand-bound structure, the target protein is co-crystallized with this compound, or the compound is soaked into pre-existing crystals of the apo-protein. The resulting crystal is irradiated with X-rays, and the diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein-ligand complex is built and refined. researchgate.net The final structure illuminates key interactions, such as hydrogen bonds, van der Waals contacts, and hydrophobic interactions between N-Me-L-norleucine and the amino acid residues in the protein's active site. nih.govnih.gov This detailed structural insight is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs.
Computational Chemistry and Structural Modeling
Molecular Docking and Virtual Screening Approaches for Ligand Discovery
While dedicated virtual screening campaigns for the standalone N-Me-L-norleucine molecule are not extensively documented, its significance is highlighted by its inclusion in advanced peptide libraries for discovering potent and selective binders. N-Me-L-norleucine is utilized as a building block in macrocyclic peptide libraries, which are screened against challenging drug targets. researchgate.netnih.gov
One prominent example involves the discovery of inhibitors against BamA, an essential protein in the outer membrane of Gram-negative bacteria. researchgate.net In these efforts, N-Me-L-norleucine was one of several N-methyl amino acids incorporated into mRNA display libraries. nih.govresearchgate.net The screening of these libraries, containing trillions of unique macrocyclic peptides, led to the identification of potent BamA inhibitors. researchgate.net For instance, the peptide macrocycle PTB2, which contains N-Me-L-norleucine, was found to bind deep within the central lumen of the BamA β-barrel. nih.gov This discovery process, while experimental, relies on the rational inclusion of residues like N-Me-L-norleucine to expand the chemical diversity and improve the pharmacological properties of the library components. google.comnih.gov The selection of such non-natural amino acids is often guided by computational principles to enhance conformational rigidity and binding affinity. google.com
Similarly, N-Me-L-norleucine was part of a reprogrammed genetic code used in mRNA display libraries to find high-affinity ligands for the 26S proteasome subunit PSMD2. nih.gov The resulting macrocycles showed nanomolar affinity, a potency achieved in part due to the unique structural and chemical properties endowed by the inclusion of non-standard amino acids like N-Me-L-norleucine. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Conformational Analysis and Molecular Dynamics Simulations
The conformational properties of N-Me-L-norleucine are critical to its function within larger peptide structures. The N-methylation of the peptide backbone restricts the range of accessible dihedral angles (phi, ψ), lending a degree of conformational rigidity to the molecule. google.comnih.gov This property is highly desirable in drug design as it can reduce the entropic penalty upon binding to a target.
Molecular dynamics (MD) simulations have been employed to study the behavior of complex biological systems containing N-Me-L-norleucine. In the study of the BamA protein, the cryo-EM structure of the BamA complex bound to the inhibitor PTB2 (which includes an N-Me-L-norleucine residue) was prepared for MD simulations. nih.gov This process involves using computational tools to build a complete system, including capping the protein termini and assigning protonation states, before simulating its dynamic behavior in a mimetic environment. nih.gov Such simulations provide insights into the stability of the complex and the specific conformational states induced by the ligand, helping to rationalize the inhibitor's mechanism of action at a dynamic, atomic level. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Computational methods are instrumental in deriving Structure-Activity Relationships (SAR) that explain how molecular structure influences biological activity. For N-methylated amino acids like N-Me-L-norleucine, SAR studies often focus on the impact of the side chain and N-alkylation.
In the context of cyclodepsipeptides synthesized by the fungus Beauveria bassiana, biosynthetic studies have revealed key SAR principles. nih.gov The beauvericin (B1667859) synthetase enzyme can incorporate various N-methylated amino acids, including N-methyl-L-norleucine, as substitutes for N-methyl-L-phenylalanine. semanticscholar.orgencyclopedia.pubmdpi.com However, the efficiency of this incorporation is observed to decrease as the length of the amino acid side chain increases. nih.govsemanticscholar.orgmdpi.com This relationship between side chain length—a fundamental molecular descriptor in computational SAR—and biosynthetic efficiency provides a clear example of a structure-activity correlation. While not a purely in silico study, these experimental findings can be quantified using computational descriptors such as molecular volume or surface area to build predictive Quantitative Structure-Activity Relationship (QSAR) models for substrate specificity.
The table below summarizes the effect of side chain properties on incorporation efficiency, a key aspect of SAR.
| Amino Acid | Side Chain (-R) | Key Property | Incorporation Efficiency |
| N-methyl-L-phenylalanine | -CH₂-C₆H₅ | Aromatic, Bulky | High (Native) |
| N-methyl-L-leucine | -CH₂-CH(CH₃)₂ | Aliphatic, Branched | High |
| N-methyl-L-norleucine | -CH₂(CH₂)₂CH₃ | Aliphatic, Linear | Moderate |
| N-methyl-L-isoleucine | -CH(CH₃)CH₂CH₃ | Aliphatic, Branched | Moderate |
| N-methyl-L-valine | -CH(CH₃)₂ | Aliphatic, Branched | Not Accepted |
This interactive table is based on qualitative descriptions of substrate acceptance by beauvericin synthetase. nih.govsemanticscholar.org
Prediction of Molecular Interactions and Biochemical Properties
Computational models are adept at predicting the types of molecular interactions N-Me-L-norleucine can form, which is essential for understanding its role in ligand-receptor binding. The n-butyl side chain of N-Me-L-norleucine is hydrophobic, predisposing it to engage in van der Waals and hydrophobic interactions within the binding pockets of proteins.
Computational Studies on Protein Folding and Function
The incorporation of N-Me-L-norleucine into peptides can profoundly influence the function and conformational dynamics of target proteins. Computational and structural studies of the BamA protein provide a compelling case study. The binding of different macrocyclic peptide inhibitors, which contain N-Me-L-norleucine, can lock BamA into distinct and opposing functional states. researchgate.net
Specifically, one class of inhibitor traps BamA in a "closed lateral gate" conformation, while another inhibitor, PTB2, traps it in an "open lateral gate" conformation. researchgate.netnih.gov These findings demonstrate that ligands incorporating N-Me-L-norleucine can act as powerful modulators of a protein's conformational landscape. This modulation of protein structure directly impacts its function, in this case, the assembly of β-barrel proteins into the bacterial outer membrane. researchgate.net These studies, which combine experimental structures with computational analysis like MD simulations, provide a template for how to computationally investigate and design molecules that can allosterically control the function of dynamic integral membrane proteins. researchgate.netnih.gov
Q & A
Q. How should researchers design a robust preclinical study to evaluate the toxicity profile of this compound?
- Methodological Answer : Follow NIH guidelines for preclinical reporting, including:
- Dose Escalation : Test subchronic doses (14–28 days) in two rodent species (e.g., Sprague-Dawley rats, CD-1 mice) .
- Endpoints : Monitor hematological, hepatic, and renal biomarkers. Conduct histopathology on high-dose groups .
- Statistical Power : Use a sample size () validated by power analysis () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
